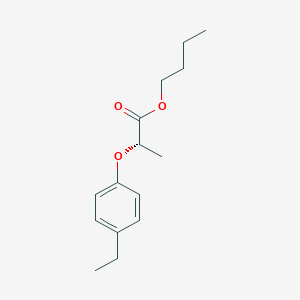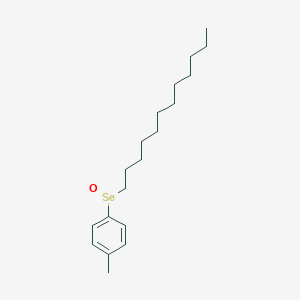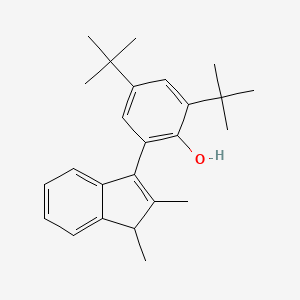
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features bulky tert-butyl groups and a dimethyl-indene moiety, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Alkylation: Introduction of tert-butyl groups via Friedel-Crafts alkylation.
Indene Functionalization: Functionalization of indene to introduce dimethyl groups.
Phenol Formation: Coupling reactions to attach the phenol group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
High-Pressure Reactions: Conducting reactions under high pressure to achieve desired yields.
Purification Techniques: Employing distillation, crystallization, and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products.
Reduction: Reduction of the phenol group to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1,2-dimethyl-1H-inden-3-yl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-: Similar structure but lacks the indene moiety.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Another tert-butylated phenol with different substitution patterns.
Indene, 1,2-dimethyl-: Shares the indene core but lacks the phenol and tert-butyl groups.
Propriétés
Numéro CAS |
632330-90-6 |
|---|---|
Formule moléculaire |
C25H32O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-(2,3-dimethyl-3H-inden-1-yl)phenol |
InChI |
InChI=1S/C25H32O/c1-15-16(2)22(19-12-10-9-11-18(15)19)20-13-17(24(3,4)5)14-21(23(20)26)25(6,7)8/h9-15,26H,1-8H3 |
Clé InChI |
HVSWPEJLHNDYLM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C2=CC=CC=C12)C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



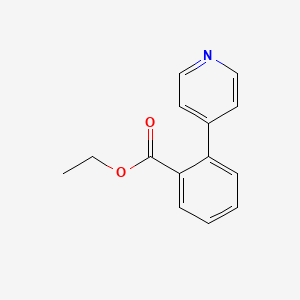
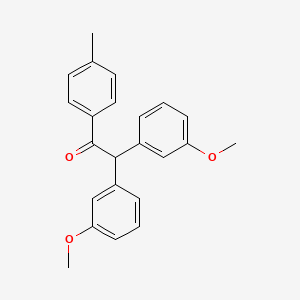
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
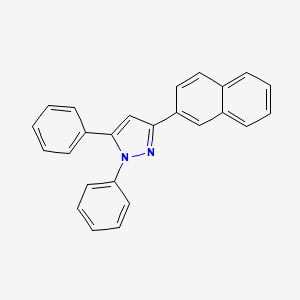

![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
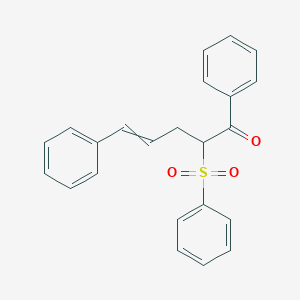
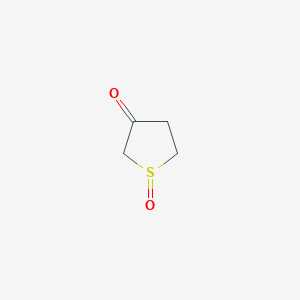
![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
